An In-depth Technical Guide to 1-(5-Amino-2-(octyloxy)benzyl)urea: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(5-Amino-2-(octyloxy)benzyl)urea: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(5-Amino-2-(octyloxy)benzyl)urea, a molecule of interest within the broader class of substituted ureas known for their diverse biological activities. This document details the compound's molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential applications of this compound in drug discovery and development, drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this specific chemical entity.
Introduction
Substituted ureas represent a significant class of compounds in medicinal chemistry, with numerous examples demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The structural motif of a urea functional group flanked by aromatic and aliphatic moieties allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles. 1-(5-Amino-2-(octyloxy)benzyl)urea, with its unique combination of a substituted benzylamine core and a terminal urea group, presents an intriguing scaffold for further investigation. The presence of an amino group, an octyloxy chain, and the urea functionality suggests potential for multiple points of interaction with biological targets. This guide aims to consolidate the current knowledge on this compound and provide a framework for future research and development.
Molecular Structure and Properties
The fundamental characteristics of 1-(5-Amino-2-(octyloxy)benzyl)urea are crucial for its identification, synthesis, and the prediction of its biological behavior.
Chemical Structure
The structure of 1-(5-Amino-2-(octyloxy)benzyl)urea is defined by a central benzene ring substituted with an amino group, an octyloxy group, and a ureidomethyl group.
Figure 1: Chemical Structure of 1-(5-Amino-2-(octyloxy)benzyl)urea
Caption: 2D representation of 1-(5-Amino-2-(octyloxy)benzyl)urea.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H27N3O2 | |
| Molecular Weight | 293.40 g/mol | [1] |
| IUPAC Name | (5-amino-2-octoxyphenyl)methylurea | |
| CAS Number | 5819-87-4 | [1] |
| Canonical SMILES | CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N | |
| Predicted XLogP3 | 3.2 |
Proposed Synthetic Pathway
While a specific, detailed synthesis protocol for 1-(5-Amino-2-(octyloxy)benzyl)urea is not extensively documented in publicly available literature, a plausible and logical synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous compounds. The proposed pathway involves a two-step process, starting from a readily available precursor.
Figure 2: Proposed Synthetic Pathway for 1-(5-Amino-2-(octyloxy)benzyl)urea
Caption: A two-step proposed synthesis of the target compound.
Step 1: Synthesis of the Benzylamine Precursor, 1-(Aminomethyl)-4-amino-2-(octyloxy)benzene
The initial step focuses on the conversion of the commercially available (5-amino-2-octoxyphenyl)methanol to its corresponding benzylamine. This transformation is a common undertaking in organic synthesis.
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Causality behind Experimental Choices: The conversion of a benzyl alcohol to a benzylamine can be achieved through several methods. A common approach involves a two-step sequence where the alcohol is first converted to a good leaving group, such as a benzyl halide (e.g., using SOCl₂ or PBr₃), followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent. Alternatively, a more direct conversion can be achieved using methods like the Mitsunobu reaction with a nitrogen nucleophile. The choice of method would depend on the desired scale, available reagents, and the need to protect the existing amino group on the aromatic ring to prevent side reactions.
Experimental Protocol (Hypothetical):
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Protection of the Aromatic Amine (Optional but Recommended): To a solution of (5-amino-2-octoxyphenyl)methanol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work-up and purify to obtain the protected benzyl alcohol.
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Conversion to Benzyl Halide: To a solution of the (protected) benzyl alcohol in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add thionyl chloride or phosphorus tribromide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with ice-water and extract the product.
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Amination: Dissolve the resulting benzyl halide in a suitable solvent (e.g., DMF) and add an excess of an ammonia source (e.g., a solution of ammonia in methanol or sodium azide followed by reduction). Heat the reaction mixture as required and monitor for completion.
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Deprotection (if applicable): If a protecting group was used, deprotect the amine using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
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Purification: Purify the final benzylamine precursor using column chromatography.
Step 2: Formation of the Urea Moiety
The final step involves the conversion of the synthesized benzylamine to the target urea compound.
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Causality behind Experimental Choices: The formation of a monosubstituted urea from a primary amine is a well-established transformation. A common and efficient method involves the reaction of the amine with an isocyanate. In the absence of a commercially available isocyanate precursor, the amine can be reacted with potassium cyanate in the presence of a mild acid. This in situ generates isocyanic acid, which then reacts with the amine to form the urea. Another approach is the direct reaction of the amine with urea at elevated temperatures, though this may require harsher conditions.
Experimental Protocol (Hypothetical):
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Reaction Setup: Dissolve the synthesized 1-(aminomethyl)-4-amino-2-(octyloxy)benzene in a mixture of water and a co-solvent like ethanol.
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Addition of Reagents: To the stirred solution, add a solution of potassium cyanate in water, followed by the slow addition of a dilute acid (e.g., hydrochloric acid) to maintain a slightly acidic pH.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The product, being less polar than the starting amine, should have a higher Rf value.
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Work-up and Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the reaction mixture can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 1-(5-Amino-2-(octyloxy)benzyl)urea.
Analytical Characterization (Predicted)
As no experimental spectral data is readily available, the following are predicted key features that would be expected upon characterization of 1-(5-Amino-2-(octyloxy)benzyl)urea.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the trisubstituted benzene ring. - A triplet corresponding to the terminal methyl group of the octyloxy chain. - A multiplet for the methylene groups of the octyloxy chain. - A triplet for the methylene group adjacent to the oxygen of the octyloxy chain. - A doublet for the benzylic methylene group. - Broad singlets for the amino and urea protons. |
| ¹³C NMR | - Aromatic carbons with distinct chemical shifts due to the different substituents. - A carbonyl carbon signal for the urea group. - Signals for the carbons of the octyloxy chain. - A signal for the benzylic carbon. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine and urea groups. - C=O stretching vibration for the urea carbonyl group. - C-N stretching vibrations. - C-O stretching for the ether linkage. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (293.40 g/mol ). - Characteristic fragmentation patterns, including loss of the urea moiety and cleavage of the octyloxy chain. |
Potential Biological Activity and Applications
While there is no specific biological data available for 1-(5-Amino-2-(octyloxy)benzyl)urea, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
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Anticancer Activity: Many substituted urea derivatives have demonstrated potent anticancer activity. For instance, sorafenib and regorafenib are multi-kinase inhibitors containing a urea moiety that are used in the treatment of various cancers. The benzylurea scaffold in the target molecule could potentially interact with kinase domains or other protein targets involved in cancer cell proliferation and survival.
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Antimicrobial and Antiviral Activity: The urea functional group is known to be a key pharmacophore in a variety of antimicrobial and antiviral agents. The combination of the lipophilic octyloxy chain and the polar amino and urea groups could facilitate membrane interaction and entry into microbial cells.
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Enzyme Inhibition: The hydrogen bonding capabilities of the urea and amino groups, along with the hydrophobic nature of the octyloxy tail, make 1-(5-Amino-2-(octyloxy)benzyl)urea a candidate for enzyme inhibition. It could potentially target enzymes with hydrophobic binding pockets and specific hydrogen bond acceptor/donor sites.
Figure 3: Logical Relationship of Structural Features to Potential Biological Activity
Caption: Interplay of structural components and their potential biological implications.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
1-(5-Amino-2-(octyloxy)benzyl)urea is a chemical entity with a structure that suggests potential for interesting biological activities. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its pharmacological profile. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and researchers interested in the synthesis and evaluation of novel substituted urea derivatives.
References
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PubChem. Compound Summary for CID 201351, (5-amino-2-octoxyphenyl)methylurea. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 22052, Benzyl alcohol, 5-amino-2-(octyloxy)-. National Center for Biotechnology Information. [Link]
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Mohammed, Y. H. I., Shamkh, I. M., Alharthi, N. S., Shanawaz, M. A., Alzahrani, H. A., Jabbar, B., Beigh, S., Alghamdi, S., Alsakhen, N., Khidir, E. B., Alhuthali, H. M., Karamalla, T. H. E., & Rabie, A. M. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824. [Link]
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